N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of indole and benzothieno pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Construction of the Benzothieno Pyrimidine Core: This involves cyclization reactions that form the benzothieno pyrimidine ring system.
Coupling of the Indole and Benzothieno Pyrimidine Units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as m-CPBA or DDQ.
Reduction: The compound can be reduced using hydrogenation catalysts like Pd/C under hydrogen atmosphere.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Oxidation: m-CPBA, DDQ
Reduction: Pd/C, H2
Substitution: NBS, AlCl3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones .
Scientific Research Applications
N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a tool in chemical biology.
Mechanism of Action
The mechanism of action of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its combination of indole and benzothieno pyrimidine structures, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H28N4OS |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H28N4OS/c1-18-21(23-15-20(11-12-24(23)32-18)33-16-19-7-3-2-4-8-19)13-14-29-27-26-22-9-5-6-10-25(22)34-28(26)31-17-30-27/h2-4,7-8,11-12,15,17,32H,5-6,9-10,13-14,16H2,1H3,(H,29,30,31) |
InChI Key |
CGCVJJDUNDUCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC4=C5C6=C(CCCC6)SC5=NC=N4 |
Origin of Product |
United States |
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